4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone
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Overview
Description
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including an acetamido group, a carboxy group, and a hydroxybenzophenone core. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone typically involves multi-step organic reactions. One common synthetic route includes the acylation of an amine precursor with acetic anhydride to introduce the acetamido group. This is followed by a series of condensation reactions to form the benzophenone core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acetamido group under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzophenones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the benzophenone core can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxybenzophenone: Lacks the hydroxy group, resulting in different reactivity and biological activity.
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-hydroxybenzophenone: Lacks the carboxy group, affecting its solubility and interaction with biological targets.
Uniqueness
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone is unique due to the presence of both carboxy and hydroxy groups, which enhance its reactivity and potential for forming diverse chemical and biological interactions. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[2-acetamidoethyl(methyl)amino]-2-hydroxybenzoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(22)20-9-10-21(2)13-7-8-16(17(23)11-13)18(24)14-5-3-4-6-15(14)19(25)26/h3-8,11,23H,9-10H2,1-2H3,(H,20,22)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLKRMKMBDEFFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675499 |
Source
|
Record name | 2-{4-[(2-Acetamidoethyl)(methyl)amino]-2-hydroxybenzoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203580-77-2 |
Source
|
Record name | 2-{4-[(2-Acetamidoethyl)(methyl)amino]-2-hydroxybenzoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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